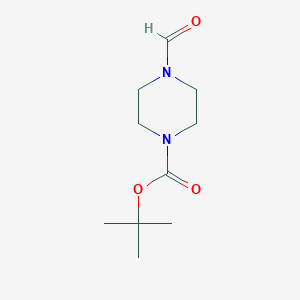

Tert-butyl 4-formylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-formylpiperazine-1-carboxylate (abbreviated as TBFP) is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of piperazine derivatives, which are known for their diverse biological activities. TBFP has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and bioorganic chemistry.

Scientific Research Applications

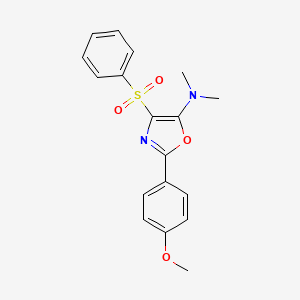

Synthesis of Pim-1 Inhibitors

Tert-butyl 4-formylpiperazine-1-carboxylate: is used as a reactant in the synthesis of Pim-1 inhibitors . Pim-1 is a proto-oncogene that encodes a serine/threonine kinase, which is implicated in several cancers. Inhibitors targeting Pim-1 can potentially serve as therapeutic agents for treating malignancies.

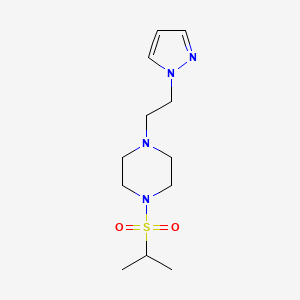

Development of GPR119 Agonists for Type II Diabetes

This compound serves as a precursor in the creation of selective GPR119 agonists . GPR119 is a G-protein-coupled receptor that plays a significant role in glucose homeostasis and energy balance, making it a promising target for type II diabetes treatment.

M-tropic (R5) HIV-1 Replication Inhibitors

Researchers utilize Tert-butyl 4-formylpiperazine-1-carboxylate in the development of M-tropic (R5) HIV-1 replication inhibitors . These inhibitors are crucial in the fight against HIV/AIDS, as they target the virus’s ability to replicate within host cells.

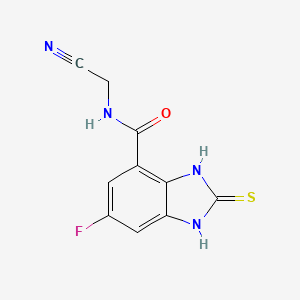

HDAC Inhibitors

The compound is also a key reactant in synthesizing HDAC inhibitors . Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can induce apoptosis in tumor cells, making them valuable in cancer research.

Selective 5-HT6 Antagonists

Tert-butyl 4-formylpiperazine-1-carboxylate: is used in the synthesis of selective 5-HT6 antagonists . These antagonists can cross the blood-brain barrier and have potential applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

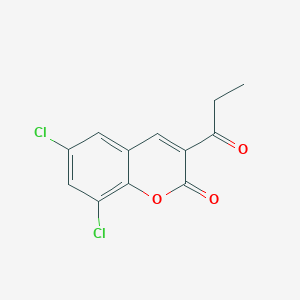

Vinylogous Mannich Reactions

This chemical serves as a reactant for three-component vinylogous Mannich reactions . The Mannich reaction is an important carbon–carbon bond-forming reaction in organic chemistry, used to synthesize a variety of bioactive molecules and pharmaceuticals.

Antibacterial and Antifungal Agents

Derivatives of Tert-butyl 4-formylpiperazine-1-carboxylate have been studied for their antibacterial and antifungal activities . These studies are crucial for developing new antibiotics and antifungal medications, especially in the face of rising antibiotic resistance.

Synthesis of Biologically Active Natural Products

The compound is a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have various biological activities and can be used in the development of new drugs.

properties

IUPAC Name |

tert-butyl 4-formylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFAHRCLUXUXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-formylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)